7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a pyrazolo[4,3-c]pyridinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
- 2-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}-6,7-dimethoxyquinazolin-4-amine hydrochloride
Uniqueness
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-28-10-8-22-11-13-16(20-21-17(13)25)14(12-22)18(26)23-4-6-24(7-5-23)19(27)15-3-2-9-29-15/h2-3,9,11-12H,4-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRFXRBSYUPLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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